
Tert-butyl1-(2-aminoethyl)piperidine-4-carboxylatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The compound is typically found as a white crystalline powder and is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-aminoethyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: N-oxides of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in complex organic synthesis.
Biology: In biological research, tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its potential as a drug candidate.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: tert-Butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C12H26Cl2N2O2 |
|---|---|
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C12H24N2O2.2ClH/c1-12(2,3)16-11(15)10-4-7-14(8-5-10)9-6-13;;/h10H,4-9,13H2,1-3H3;2*1H |
Clé InChI |
LCPMCSDQNBHQHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(CC1)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


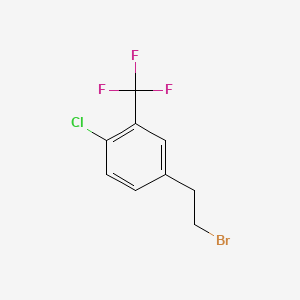
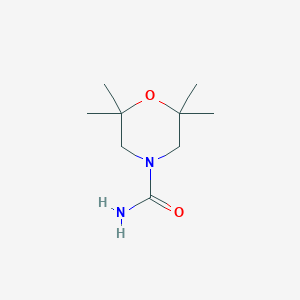
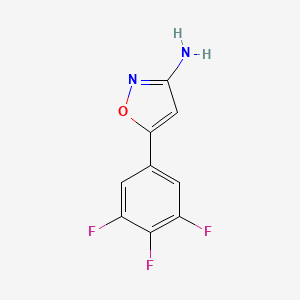
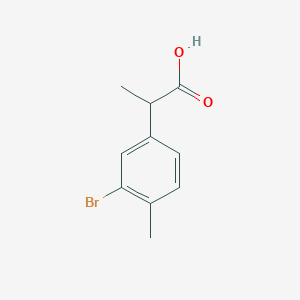

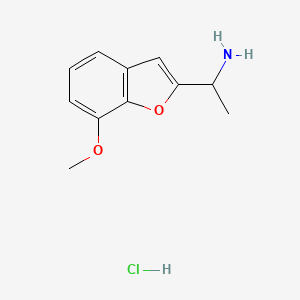
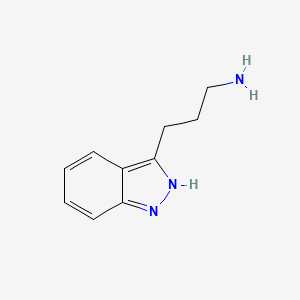
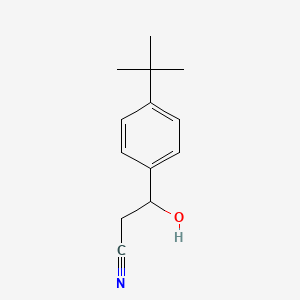
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)

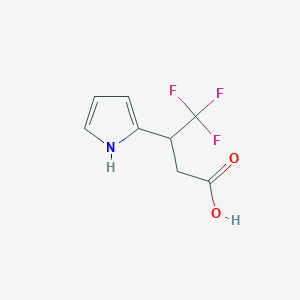
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
